Pyrazolo[1,5-a]pyrimidine 4e
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H24N4OS |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
6-[4-(2-piperidin-1-ylethoxy)phenyl]-3-thiophen-3-ylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C23H24N4OS/c1-2-9-26(10-3-1)11-12-28-21-6-4-18(5-7-21)20-14-24-23-22(15-25-27(23)16-20)19-8-13-29-17-19/h4-8,13-17H,1-3,9-12H2 |
InChI Key |
VOYMOBPSYVKQGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CSC=C5)N=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Pyrazolo 1,5 a Pyrimidine 4e and Derivatives
Established Synthetic Routes to the Pyrazolo[1,5-a]pyrimidine (B1248293) Nucleus
The construction of the pyrazolo[1,5-a]pyrimidine core predominantly relies on the reaction of a 3-aminopyrazole (B16455), acting as a binucleophile, with a 1,3-bielectrophilic partner. This approach offers a high degree of flexibility, allowing for the introduction of various substituents at positions 2, 3, 5, 6, and 7 of the final heterocyclic system. emerald.comnih.gov
Cyclocondensation Reactions Employing Aminopyrazoles and Dicarbonyl Precursors
A cornerstone in the synthesis of pyrazolo[1,5-a]pyrimidines is the cyclocondensation reaction between 3-aminopyrazoles and 1,3-dicarbonyl compounds or their synthetic equivalents. emerald.comnih.gov This method is widely employed due to the ready availability of the starting materials and the generally high yields of the desired products. The reaction proceeds through the initial formation of an enamine intermediate by the reaction of the amino group of the pyrazole (B372694) with one of the carbonyl groups of the dicarbonyl compound. Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrimidine (B1678525) ring.
Key 1,3-bielectrophilic reagents used in this synthesis include:
β-Diketones
β-Ketoesters
β-Enaminones emerald.com
β-Haloenones
β-Ketonitriles byu.edu
The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the aminopyrazole and the dicarbonyl precursor, as well as the reaction conditions. nih.gov For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone (B155173) has been shown to yield cyclopentapyrazolo[1,5-a]pyrimidines with good regioselectivity. nih.gov
Modular Synthesis Approaches for Structural Diversification
Modern synthetic strategies have increasingly focused on modular and multicomponent reactions to rapidly generate libraries of structurally diverse pyrazolo[1,5-a]pyrimidines. These approaches are highly valued for their efficiency and atom economy.
Three-component reactions, for example, involving the condensation of an aminopyrazole, an aldehyde, and a compound with an active methylene (B1212753) group, have been successfully employed. researchgate.net One such method describes the one-pot reaction of 5-amino-N-cyclohexyl-3-(methylthio)-1H-pyrazole-4-carboxamide, 1-(2-bromophenyl)-2-nitroethanone, and various aryl aldehydes in the presence of boric acid to yield highly substituted dihydropyrazolo[1,5-a]pyrimidines. researchgate.net
Microwave-assisted synthesis has also emerged as a powerful tool, often leading to shorter reaction times and improved yields. byu.edu A library of 3,6-disubstituted and 3-substituted pyrazolo[1,5-a]pyrimidines was synthesized in a three-step microwave-assisted sequence with a total reaction time of just one hour. byu.edu
Specific Synthetic Transformations Leading to Pyrazolo[1,5-a]pyrimidine 4e (7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine)
The synthesis of 7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine, designated as compound 4e in some studies, is achieved through a two-step process starting from the corresponding methyl ketone. rsc.org
Reaction Conditions and Parameter Optimization
The synthesis involves the initial preparation of a β-enaminone precursor, followed by cyclocondensation with an aminopyrazole. rsc.org The reaction conditions can be varied to optimize the yield. For many 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines, a solvent-free reaction between the β-enaminone and 3-methyl-1H-pyrazol-5-amine under microwave irradiation (MWI) at 180 °C is highly effective, yielding the products in 88–96% yield. rsc.org However, for certain derivatives, particularly those containing sensitive moieties like a coumarin (B35378) system, decomposition may occur under these high-temperature microwave conditions. In such cases, refluxing in acetic acid for 3 hours provides a viable alternative, albeit sometimes with slightly lower yields. rsc.org
| Step | Reagents | Conditions | Yield |
| 1 | 2,4-Dichlorophenyl methyl ketone, N,N-dimethylformamide-dimethylacetal (DMF-DMA) | Solvent-free, MWI, 160 °C, 15 min | High (e.g., 83-97% for similar precursors) rsc.org |
| 2 | β-Enaminone of 2,4-dichlorophenyl methyl ketone, 3-Methyl-1H-pyrazol-5-amine | Solvent-free, MWI, 180 °C | 88-96% (for similar 7-aryl derivatives) rsc.org |
Precursor Design and Reactant Selection
The synthesis of 7-(2,4-Dichlorophenyl)this compound specifically utilizes the following key precursors:
1-(2,4-Dichlorophenyl)ethan-1-one (2,4-Dichlorophenyl methyl ketone): This serves as the starting material for the generation of the three-carbon electrophilic fragment required for the pyrimidine ring formation.
N,N-Dimethylformamide-dimethylacetal (DMF-DMA): This reagent reacts with the methyl ketone to form the corresponding β-enaminone, which is a more reactive intermediate for the subsequent cyclization.
3-Methyl-1H-pyrazol-5-amine: This aminopyrazole provides the pyrazole backbone and the nucleophilic amino group necessary for the cyclocondensation reaction. rsc.org
The selection of these specific precursors directly leads to the desired substitution pattern on the final pyrazolo[1,5-a]pyrimidine core. The 2,4-dichlorophenyl group is introduced at the 7-position, and the methyl group from the aminopyrazole resides at the 2-position.
Methodologies for Product Isolation and Refinement
Following the completion of the reaction, the product is typically isolated and purified using standard laboratory techniques. In many cases, the crude product can be collected by filtration. byu.edu For further purification, flash chromatography is a common method employed to obtain the final product in high purity. byu.edu The purity and structure of the synthesized compounds are then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. rsc.org
Advanced Synthetic Strategies for Diverse this compound Analogs
Advanced synthetic methodologies have been developed to create a diverse library of pyrazolo[1,5-a]pyrimidine analogs. These strategies often focus on introducing specific chemical moieties to modulate the biological activity and physicochemical properties of the core scaffold.
1,3-Dipolar Cycloaddition Reactions with Nitrile Oxides
A notable advanced strategy for modifying the pyrazolo[1,5-a]pyrimidine system involves 1,3-dipolar cycloaddition reactions with nitrile oxides. sctunisie.org This reaction typically occurs at the C3–C4 double bond of the pyrazolo[1,5-a]pyrimidine core, leading to the formation of isoxazoline-fused derivatives. sctunisie.org For instance, the reaction of pyrazolo[1,5-a]pyrimidines with arylnitrile oxides, generated in situ from the dehydrohalogenation of hydroximoyl chlorides, yields the corresponding pyrazolo[1,5-a]pyrimidine-isoxazolidines in moderate yields. sctunisie.org This method provides a pathway to novel hybrid molecules that combine the structural features of both pyrazolo[1,5-a]pyrimidines and isoxazolines. sctunisie.orgmdpi.com The reaction is generally carried out at reflux in a solvent such as toluene. sctunisie.org
The 1,3-dipolar cycloaddition is a powerful tool for creating five-membered heterocyclic rings. sctunisie.org The regioselectivity of this reaction is a crucial aspect, and in the case of pyrazolo[1,5-a]pyrimidines, the reaction with nitrile oxides has been shown to be highly regioselective. sctunisie.orgmdpi.com
Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions
| Dipolarophile | Nitrile Oxide | Product | Yield (%) |
| Pyrazolo[1,5-a]pyrimidine 3c | Arylnitrile oxide | Isoxazoline-fused derivative 5 | Good |
| Pyrazolo[1,5-a]pyrimidine 4f-j | Arylnitrile oxide | Isoxazoline-fused derivative 5 | Good |
Pyrazolo[1,5-a]pyrimidine Formation via Chalcone (B49325) Derivatives
Chalcones, or 1,3-diaryl-2-propen-1-ones, serve as versatile starting materials for the synthesis of various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines. rsc.orgnih.gov A synthetic approach involves the condensation of substituted 3-aminopyrazoles with chalcone derivatives. rsc.orgnih.gov For example, a series of pyrazolo[1,5-a]pyrimidines substituted at the C5 position with a 1-phenylprop-2-en-1-one or a 3-phenylprop-2-en-1-one moiety have been synthesized. rsc.org
The synthesis typically begins with the preparation of pyrazolo[1,5-a]pyrimidine-5-carbaldehydes. nih.gov These aldehydes can then be condensed with various acetophenones to yield chalcone-linked pyrazolo[1,5-a]pyrimidines. nih.gov Alternatively, the ester functionality of ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylates can be reduced to the corresponding aldehyde, which is then used in the condensation step. nih.gov This methodology allows for the introduction of a wide range of substituents on the phenyl rings of the chalcone moiety, providing a diverse set of pyrazolo[1,5-a]pyrimidine analogs. rsc.org
Introduction of Trifluoromethyl Moieties in Specific Regioisomers
The incorporation of trifluoromethyl (CF3) groups into the pyrazolo[1,5-a]pyrimidine scaffold is of significant interest due to the unique properties this group imparts, often enhancing metabolic stability and biological activity. nih.govresearchgate.netscispace.com Several strategies have been developed for the regioselective introduction of CF3 groups.
One common method involves the condensation of 3-aminopyrazoles with trifluoromethyl-containing β-dicarbonyl compounds. nih.govresearchgate.net For instance, reacting 5-substituted 3-aminopyrazoles with ethyl 4,4,4-trifluoro-2-butynoate can regioselectively produce 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ones. nih.gov The reaction between 3-aminopyrazole and ethyl 4,4,4-trifluoro-2-butynoate in 1,4-dioxane (B91453) at elevated temperatures under microwave irradiation leads to a single regioisomer. nih.gov
Another approach starts from a pre-formed pyrazolo[1,5-a]pyrimidine core. For example, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one can serve as a versatile building block for further diversification. nih.gov The bromine at the C-3 position can be substituted via Suzuki-Miyaura cross-coupling reactions with various boronic acids, while the C-5 position can be modified through an SNAr-type reaction after activation of the C-O bond of the lactam function. nih.gov
Table 2: Synthesis of Trifluoromethylated Pyrazolo[1,5-a]pyrimidines
| Starting Material | Reagent | Product | Yield (%) |
| 3-Aminopyrazole 1 | Ethyl 4,4,4-trifluoro-2-butynoate 2 | 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one 3 | 63 |
| Bromo derivative 4 | Benzylamine | 5a | 90 |
| Bromo derivative 4 | 4-Methoxybenzylamine | 5b | 90 |
Mechanistic Investigations of this compound Synthetic Pathways
Understanding the reaction mechanisms and the factors that control regioselectivity is crucial for the rational design and efficient synthesis of pyrazolo[1,5-a]pyrimidine derivatives.
Proposed Reaction Mechanisms and Intermediates
The formation of the pyrazolo[1,5-a]pyrimidine core generally proceeds through a cyclocondensation reaction. nih.gov In the synthesis from 3-aminopyrazoles and 1,3-dicarbonyl compounds, the proposed mechanism involves an initial condensation of an amino group of the pyrazole with a carbonyl group of the dicarbonyl compound, followed by dehydration. sctunisie.orgsemanticscholar.org Subsequent intramolecular cyclization with the loss of a water molecule leads to the fused pyrimidine ring. sctunisie.orgsemanticscholar.org
In the case of 1,3-dipolar cycloadditions with nitrile oxides, the reaction is believed to proceed via a concerted mechanism, where the nitrile oxide adds across the C3=C4 double bond of the pyrazolo[1,5-a]pyrimidine in a single step. sctunisie.org The structures of the resulting cycloadducts can be unambiguously established using techniques like HMBC NMR experiments. sctunisie.org
For syntheses involving chalcones, the mechanism likely involves a Michael addition of the amino group of the pyrazole to the α,β-unsaturated carbonyl system of the chalcone, followed by an intramolecular condensation and dehydration to form the pyrimidine ring.
Regiochemical Control in Cycloaddition Reactions
Regioselectivity is a key consideration in the synthesis of substituted pyrazolo[1,5-a]pyrimidines, particularly in cycloaddition reactions. nih.govresearchgate.net In the 1,3-dipolar cycloaddition of nitrile oxides to pyrazolo[1,5-a]pyrimidines, the reaction exhibits high regioselectivity, with the cycloaddition occurring specifically across the C3-C4 double bond to yield a single regioisomeric product. sctunisie.org This regiochemical outcome is reported to be independent of the electronic nature of the substituents on the aryl ring of the dipolarophile. sctunisie.org
The regioselectivity in the formation of the pyrazolo[1,5-a]pyrimidine ring itself from unsymmetrical 1,3-dicarbonyl compounds and 3-aminopyrazoles is also a critical aspect. The reaction of 3-substituted-5-amino-1H-pyrazoles with unsymmetrical β-dicarbonyl compounds like 2-acetylcyclopentanone has been shown to proceed with high regioselectivity, yielding specific cyclopentapyrazolo[1,5-a]pyrimidine isomers. researchgate.net The nature of the substituents on both the pyrazole and the dicarbonyl compound can influence the regiochemical outcome of the cyclization. nih.govresearchgate.net
Spectroscopic Analysis and Structural Characterization Techniques for Pyrazolo 1,5 a Pyrimidine 4e
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules like pyrazolo[1,5-a]pyrimidine (B1248293) 4e. rsc.orgcdnsciencepub.comresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. nih.gov
Proton (¹H) NMR Spectral Interpretation
Proton (¹H) NMR spectroscopy for pyrazolo[1,5-a]pyrimidine 4e, 4,8-Diphenyl-2-methyl-7-phenylamino-pyrazolo[1,5-a]pyrimidine, reveals characteristic signals that confirm its structure. sctunisie.org The spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), shows a signal for the methyl group (H₃C-C=N) at approximately 2.33 ppm. The aromatic protons appear in the region of 7.08-7.52 ppm, while a signal at 4.0 ppm corresponds to the amino proton (HN-). sctunisie.org The integration of these signals corresponds to the number of protons in each chemical environment, further validating the proposed structure. d-nb.infosemanticscholar.org
¹H NMR Spectral Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
|---|---|---|
| 2.33 | s | H₃C-C=N |
| 4.0 | s | HN- |
| 7.08-7.52 | m | Harom |
Solvent: CDCl₃
Carbon (¹³C) NMR Spectral Analysis
Carbon-¹³ (¹³C) NMR spectroscopy provides further evidence for the carbon framework of this compound. cdnsciencepub.comresearchgate.netd-nb.info The spectrum displays distinct signals for each unique carbon atom in the molecule. For 4,8-Diphenyl-2-methyl-7-phenylamino-pyrazolo[1,5-a]pyrimidine 4e, the methyl carbon (H₃C-C=N) resonates at approximately 24.6 ppm. The signals for the pyrazole (B372694) and pyrimidine (B1678525) ring carbons, as well as the phenyl substituents, appear at characteristic chemical shifts, confirming the fused heterocyclic structure. sctunisie.org For instance, the carbons of the pyrazole ring (C2 and C3) and the pyrimidine ring (C4 and C7) show signals at approximately 159.33, 106.63, 145.18, and 153.07 ppm, respectively. The aromatic carbons of the phenyl groups are observed in the range of 120.63-146.39 ppm. sctunisie.org
¹³C NMR Spectral Data for this compound
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| 24.6 | H₃C-C=N |
| 106.63 | C3 |
| 120.63-146.39 | C₆H₅ |
| 145.18 | C4 |
| 153.07 | C7 |
| 159.33 | C2 |
Solvent: CDCl₃
Advanced NMR Techniques (e.g., HMBC) for Regioisomer Differentiation
Advanced NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in the unambiguous assignment of signals and the differentiation of regioisomers in complex molecules like pyrazolo[1,5-a]pyrimidines. cdnsciencepub.comresearchgate.net HMBC experiments reveal long-range correlations between protons and carbons, which helps to establish the connectivity across the molecule. For instance, in a related pyrazolo[1,5-a]pyrimidine derivative, HMBC was used to confirm the position of an amino group by observing the correlation between the amino protons and specific carbon atoms in the pyrimidine ring. semanticscholar.org Similarly, correlations between protons on the pyrimidine ring and carbons in the pyrazole ring can definitively establish the regiochemistry of substitution. mdpi.comnih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to accurately determine the molecular weight and elemental composition of a compound. nih.govsemanticscholar.org For this compound, HRMS provides the exact mass of the molecular ion, which can be compared to the calculated mass for the proposed chemical formula. sctunisie.org The mass spectrum of 4,8-Diphenyl-2-methyl-7-phenylamino-pyrazolo[1,5-a]pyrimidine 4e shows a molecular ion peak at an m/z value of 376.11, which corresponds to the calculated molecular weight, thus confirming its elemental composition. sctunisie.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. cdnsciencepub.com In the IR spectrum of 4,8-Diphenyl-2-methyl-7-phenylamino-pyrazolo[1,5-a]pyrimidine 4e, characteristic absorption bands are observed that correspond to specific stretching and bending vibrations of the bonds within the molecule. The spectrum displays absorptions around 1544 cm⁻¹ which are attributed to the C=N and C=C stretching vibrations of the pyrazole and pyrimidine rings. A distinct band in the region of 3211-3278 cm⁻¹ confirms the presence of the N-H group of the phenylamino (B1219803) substituent. sctunisie.org
IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1544 | C=N and C=C stretching |
| 3211-3278 | N-H stretching |
Medium: CHCl₃
Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a Pyrimidine 4e and Congeners
Elucidation of Structural Determinants for Biological Efficacy
The biological activity of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is intricately linked to the nature and position of substituents on the core scaffold. acs.orgmdpi.com A key determinant of efficacy is the substitution pattern at the 7-position of the pyrimidine (B1678525) ring. In a study investigating the anticonvulsant properties of a series of 7-phenylpyrazolo[1,5-a]pyrimidines (compounds 4a-4i), it was observed that the parent compound, 7-phenylpyrazolo[1,5-a]pyrimidine (B8784727) (4a), and its substituted congeners, including 4e, exhibited weak or no protective effects in maximal electroshock (MES) and pentetrazol (B1679298) (PTZ)-induced seizure models. frontiersin.orgnih.govresearchgate.net This lack of significant anticonvulsant activity across the series suggests that the unsubstituted pyrazolo[1,5-a]pyrimidine core, even with various phenyl substitutions at position 7, is not optimal for this specific biological target.
Comparative SAR Analysis Between Pyrazolopyrimidine and Triazolopyrimidine Scaffolds
A comparative analysis with the bioisosteric acs.orgfrontiersin.orgnih.govtriazolo[1,5-a]pyrimidine scaffold reveals the profound impact of the core heterocycle on biological activity. frontiersin.orgnih.govresearchgate.net When the pyrazole (B372694) ring in compounds 4a-4i was replaced with a triazole ring to yield the corresponding triazolopyrimidine derivatives (3a-3i), a significant enhancement in anticonvulsant activity was observed. frontiersin.orgnih.govresearchgate.net This highlights the critical role of the nitrogen atom's position within the five-membered ring of the fused heterocyclic system.
The triazolopyrimidine scaffold appears to be a more "privileged" scaffold for anticonvulsant activity compared to the pyrazolopyrimidine core in this context. The additional nitrogen atom in the triazole ring may engage in crucial hydrogen bonding or other electronic interactions with the biological target that are not possible for the pyrazole ring. This fundamental difference in the electronic and hydrogen-bonding properties of the two scaffolds is a primary determinant of the observed disparity in their pharmacological effects.
The substitution of the pyrazole ring in the 4a-4i series with a 1,2,4-triazole (B32235) ring represents a classic example of bioisosteric replacement leading to a dramatic shift in pharmacological activity. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. However, in this case, the replacement leads to a significant improvement in potency, suggesting that the triazole ring is more than just a structural mimic of the pyrazole. acs.orgnih.govresearchgate.net
The superior performance of the triazolopyrimidine scaffold in anticonvulsant assays indicates that it serves as a better pharmacophore for this specific target. frontiersin.orgnih.govresearchgate.net The 1,2,4-triazole moiety in the active compounds likely plays a direct role in binding to the receptor, possibly through hydrogen bond interactions that are not as favorable with the pyrazole nucleus. acs.orgnih.govresearchgate.net This successful bioisosteric replacement strategy underscores the utility of such modifications in lead optimization and drug design.
Development of Quantitative Structure-Activity Relationship (QSAR) Models
While a specific Quantitative Structure-Activity Relationship (QSAR) model for the anticonvulsant activity of the pyrazolo[1,5-a]pyrimidine series 4a-4i has not been detailed due to their general lack of activity, the data generated from such studies are valuable for building broader QSAR models for other biological targets. QSAR studies on pyrazolo[1,5-a]pyrimidine derivatives have been conducted for other activities, such as anticancer effects, where these compounds have shown more promise. researchgate.net
The docking study of compound 4e with the GABA-A receptor can be considered a qualitative component of a structure-based drug design approach, which often complements QSAR modeling. frontiersin.orgresearchgate.net Such studies help in understanding the molecular interactions, or lack thereof, that govern the biological activity and can guide the design of more potent analogs by identifying key interaction points. For a robust QSAR model, a dataset with a wider range of biological activities is necessary.
Mechanistic Investigations of Biological Activities of Pyrazolo 1,5 a Pyrimidine 4e
Assessment of Bioactivity Profiles in Preclinical Models
The initial evaluation of Pyrazolo[1,5-a]pyrimidine (B1248293) 4e involved screening in established preclinical models to ascertain its biological effects. The primary focus of these studies was to identify and characterize its pharmacological responses in a living system.
In Vivo Models for Specific Pharmacological Responses
The anticonvulsant potential of Pyrazolo[1,5-a]pyrimidine 4e was assessed in vivo using two standard murine models: the maximal electroshock (MES) and the pentetrazol (B1679298) (PTZ)-induced seizure models. researchgate.netfrontiersin.org In contrast to other related heterocyclic compounds, the pyrazolo[1,5-a]pyrimidine series of compounds, including 4e, demonstrated weak or no protective effects in these anticonvulsant tests. researchgate.net This indicates a lack of significant pharmacological activity in preventing seizures induced by either electrical stimulation or chemical convulsants in these specific preclinical settings.
Table 1: In Vivo Anticonvulsant Screening of this compound
| Preclinical Model | Pharmacological Response | Source(s) |
| Maximal Electroshock (MES) | Weak or no protective effect | researchgate.netfrontiersin.org |
| Pentetrazol (PTZ)-induced Seizure | Weak or no protective effect | researchgate.netfrontiersin.org |
Comparative Efficacy Studies with Established Agents
In the available scientific literature, comparative efficacy studies detailing the performance of this compound against established anticonvulsant agents have not been reported. The initial screenings primarily focused on identifying the presence or absence of activity rather than a quantitative comparison with standard drugs, especially given its observed weak effects. researchgate.net
Molecular Target Elucidation and Receptor Interaction Studies
Despite its limited efficacy in in vivo models, research has extended to computational studies to explore the potential molecular targets of this compound. These investigations have been aimed at understanding its structural and electronic properties and predicting its interaction with biological receptors, particularly the GABAA receptor, which is a common target for anticonvulsant drugs. researchgate.net
Radioligand Binding Assays for Receptor Affinity Determination (e.g., GABAA Receptor Benzodiazepine (B76468) Site)
Specific data from radioligand binding assays to determine the affinity of this compound for the benzodiazepine site of the GABAA receptor are not available in the reviewed literature. However, its affinity for this receptor has been explored through computational docking studies. researchgate.net These in silico analyses were conducted to provide a theoretical basis for its (albeit weak) biological activity and to compare its binding mode with more active compounds. researchgate.net
Functional Assays for Receptor Modulation
There are no reported functional assays that assess the modulatory effect of this compound on GABAA receptor function. Such assays, which would measure the compound's ability to enhance or inhibit GABA-induced chloride currents, have not been described for this specific derivative.
Antagonism Studies with Specific Receptor Ligands (e.g., Flumazenil)
Antagonism studies involving specific receptor ligands like flumazenil (B1672878) have not been reported for this compound. researchgate.net Flumazenil is a known benzodiazepine antagonist used to confirm the mechanism of action for compounds targeting the benzodiazepine binding site. researchgate.net Such studies were performed on other, more potent compounds within the same research series to confirm their interaction with the GABAA receptor, but similar investigations were not detailed for the weakly active compound 4e. researchgate.net
Pathway Analysis of this compound's Biological Effects (e.g., Anticonvulsant Mechanisms)
The specific compound, this compound, identified as 7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine, has been investigated for its potential biological activities, particularly as an anticonvulsant. nih.gov However, in vivo studies utilizing maximal electroshock (MES) and pentetrazol (PTZ)-induced seizure models in mice revealed that compound 4e, along with other pyrazolo[1,5-a]pyrimidine analogues in the same series, demonstrated weak or no protective effects.
While direct mechanistic data for compound 4e is limited due to its low potency in these initial screens, analysis of structurally related and more active compounds provides insight into potential pathways for this class of molecules. The general mechanisms for antiepileptic drugs (AEDs) typically involve redressing the balance between neuronal excitation and inhibition. epilepsysociety.org.uk This is often achieved through three primary pathways: modulation of voltage-gated ion channels, enhancement of gamma-aminobutyric acid (GABA)-mediated inhibition, or attenuation of glutamate-mediated excitation. epilepsysociety.org.uk
For heterocyclic systems related to pyrazolo[1,5-a]pyrimidines, the enhancement of GABAergic neurotransmission is a frequently implicated mechanism. nih.gov For instance, studies on potent anticonvulsant mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives, which share a core structural similarity, have suggested that their activity may involve the GABA receptor complex, specifically the benzodiazepine (BZD) binding site. This was supported by antagonism studies and radioligand-binding assays. Other research on related pyrazolo[1,5-a]quinazoline and pyrazolo[1,5-c]pyrimidine (B12974108) scaffolds has further solidified the role of GABA-A and AMPA receptor modulation, respectively, in eliciting anticonvulsant effects. nih.gov Another potential, though less common, mechanism for a related pyrazolo[1,5-a] mdpi.comrsc.orgacs.orgtriazine was linked to the inhibition of the monoamine oxidase B (MAO-B) enzyme. scielo.br
Diverse Biological Activities of Pyrazolo[1,5-a]pyrimidine Derivatives (General Context)
The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a "privileged" structure in medicinal chemistry, serving as the foundation for compounds with a wide array of biological activities. nih.govnih.gov Its synthetic versatility allows for extensive structural modifications, leading to the development of agents targeting various pathological conditions. nih.govresearchgate.net These derivatives have been engineered to act as anticancer, antiviral, anti-inflammatory, and central nervous system (CNS) agents, among other therapeutic applications. mdpi.comiaea.orgresearchgate.net
Antiviral Mechanisms
A key antiviral strategy for pyrazolo[1,5-a]pyrimidine derivatives involves targeting host proteins that are essential for viral entry and replication, rather than viral proteins directly. biorxiv.org This approach may offer broader efficacy against multiple pathogens. One specific mechanism is the inhibition of NAK kinases, a family of kinases involved in clathrin-mediated endocytosis—a cellular process that many viruses hijack to invade host cells. biorxiv.org By inhibiting AP2-associated kinase 1 (AAK1), these compounds can prevent the phosphorylation of the AP-2 complex, a crucial step in the endocytosis pathway, thereby blocking viral entry. biorxiv.org
Antiapoptotic Pathways
In the context of cancer therapy, some pyrazolo[1,5-a]pyrimidine derivatives are designed to counteract antiapoptotic mechanisms that allow cancer cells to survive. One of the primary targets in this pathway is the B-cell lymphoma 2 (Bcl-2) family of proteins. Bcl-2 is a key regulator of apoptosis (programmed cell death), and its overexpression in many cancers prevents malignant cells from dying. Pyrazolo[1,5-a]pyrimidines have been developed as B-cell lymphoma 6 (BCL6) binders, which can disrupt the pathways that prevent apoptosis in cancer cells. researchgate.net
Antiparasitic Actions
Derivatives of the closely related 1,2,4-triazolo[1,5-a]pyrimidine scaffold have demonstrated significant antiparasitic activity. Their structural similarity to natural purines allows them to interfere with essential metabolic pathways in parasites. When combined with various metal ions to form coordination complexes, a synergistic effect is often observed, enhancing their chemotherapeutic potential against parasitic diseases.
Anticancer Modulations
The most extensively studied biological activity of pyrazolo[1,5-a]pyrimidine derivatives is their anticancer effect, which is primarily achieved through the inhibition of protein kinases. nih.govrsc.org Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, and differentiation. nih.gov Their dysregulation is a common feature of many cancers, making them prime targets for therapeutic intervention. nih.govrsc.org Pyrazolo[1,5-a]pyrimidines can act as ATP-competitive inhibitors, blocking the kinase's ability to function and thereby halting oncogenic signaling cascades. nih.gov
| Target Kinase(s) | Associated Cancer Type(s) | Mechanism of Action |
|---|---|---|
| Tropomyosin Receptor Kinases (Trk A, B, C) | Various Solid Tumors | Inhibition of Trk kinases, which are involved in cell signaling pathways that can drive tumor growth. mdpi.comnih.gov |
| Cyclin-Dependent Kinases (CDK1, CDK2, CDK9) | Various Cancers | Inhibition of CDKs blocks cell cycle progression and induces apoptosis. acs.org |
| Epidermal Growth Factor Receptor (EGFR) | Non-Small Cell Lung Cancer (NSCLC) | Acts as an ATP-competitive inhibitor of EGFR, disrupting signaling pathways that promote cell proliferation. nih.govrsc.org |
| B-Raf / MEK | Melanoma | Inhibits kinases in the MAPK/ERK pathway, which is frequently mutated and hyperactivated in melanoma. nih.gov |
| Rho-associated coiled-coil kinase (ROCK2) | Breast Cancer | Inhibition of ROCK2, which is involved in actin cytoskeleton regulation, thereby suppressing cancer cell migration and invasion. nih.gov |
Computational Chemistry and Molecular Modeling for Pyrazolo 1,5 a Pyrimidine 4e Research
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. This technique is crucial for understanding the interactions between a potential drug molecule (ligand), like Pyrazolo[1,5-a]pyrimidine (B1248293) 4e, and its biological target, typically a protein or enzyme (receptor). The primary goal is to predict the binding mode and affinity, which are critical determinants of the compound's biological activity. Several studies on related pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]quinazoline scaffolds have successfully employed molecular docking to elucidate their mechanism of action mdpi.comnih.govresearchgate.net.
Molecular docking simulations can precisely predict how Pyrazolo[1,5-a]pyrimidine 4e fits into the binding pocket of a target receptor. A prominent example for this class of compounds is the benzodiazepine (B76468) (BZD) binding site on the γ-aminobutyric acid type A (GABA-A) receptor, a key target for drugs treating anxiety and convulsive disorders mdpi.com.
The simulation places the ligand in various possible conformations and orientations within the binding pocket. Sophisticated algorithms then score these poses based on intermolecular interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions nih.gov. For the GABA-A receptor, studies on analogous compounds have shown that the pyrazolo[1,5-a]pyrimidine core can form crucial hinge interactions with key amino acid residues, anchoring the molecule within the BZD site mdpi.comnih.gov. The specific substituents on the pyrimidine (B1678525) and pyrazole (B372694) rings then determine the fine-tuning of these interactions, influencing selectivity and potency nih.gov. By analyzing the top-ranked poses, researchers can formulate hypotheses about the structural basis of the ligand's activity, which can guide further chemical modifications to enhance binding.
A key output of molecular docking is the estimation of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). This score represents the Gibbs free energy change (ΔG) upon ligand binding; a lower (more negative) score typically indicates a more stable ligand-receptor complex and higher binding affinity semanticscholar.org.
These scoring functions are calibrated to correlate with experimentally determined binding affinities. The calculated binding energy helps to rank different compounds in a virtual screen and prioritize those with the highest predicted affinity for synthesis and biological testing. For instance, in the development of B-cell lymphoma 6 (BCL6) inhibitors, a pyrazolo[1,5-a]pyrimidine series was identified and optimized using structure-based design, leading to a 100,000-fold increase in binding affinity ncl.ac.ukresearchgate.net. This demonstrates the power of using binding affinity estimation to guide the optimization of lead compounds.
In Silico Prediction of Pharmacokinetic-Relevant Parameters
Beyond target interaction, the success of a drug candidate depends on its pharmacokinetic profile, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME). In silico tools can predict these properties based on the molecular structure of this compound, allowing for early identification of potential liabilities.
Oral bioavailability is a highly desirable trait for many drugs. Computational models can predict a compound's potential for oral absorption by calculating key molecular descriptors. The topological polar surface area (TPSA) is a critical parameter, representing the surface sum over all polar atoms in a molecule. Generally, a TPSA value of less than 140 Ų is associated with good oral bioavailability. The percentage of absorption (%Abs) can be estimated from the TPSA using established formulas.
Studies on various pyrazolo[1,5-a]pyrimidine derivatives have utilized these calculations to assess their drug-like properties johnshopkins.edumdpi.comekb.eg. For example, computational analysis of a related series of compounds showed favorable absorption potential.
Table 1: Predicted Oral Absorption Parameters for a Representative Pyrazolo[1,5-a]pyrimidine Derivative (Compound 14e) Data derived from studies on structurally related compounds as an example of typical predictions for this class. johnshopkins.eduresearchgate.net
| Parameter | Predicted Value | Interpretation |
| TPSA (Ų) | 125.75 | Suggests good cell permeability and oral absorption potential. |
| % Absorption | 75.3 | Indicates high potential for absorption from the gastrointestinal tract. |
Note: The data presented is for a related compound, 7-amino-N-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide (14e), to illustrate the application of these predictive methods. johnshopkins.edu
"Drug-likeness" is a qualitative concept used to assess whether a compound contains functional groups and physical properties consistent with known drugs. Lipinski's Rule of Five is a widely used set of guidelines to evaluate drug-likeness and predict potential issues with oral absorption or permeability. The rules state that a compound is more likely to be orally bioavailable if it has:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular weight under 500 daltons.
A calculated octanol-water partition coefficient (logP) not greater than 5.
In silico analyses of pyrazolo[1,5-a]pyrimidine derivatives consistently show that many compounds within this class adhere to Lipinski's rules, indicating a favorable drug-like profile mdpi.comekb.eg.
Table 2: Predicted Drug-Likeness Profile for a Representative Pyrazolo[1,5-a]pyrimidine Derivative (Compound 14e) Data derived from studies on structurally related compounds as an example of typical predictions for this class. johnshopkins.edu
| Lipinski's Rule Parameter | Predicted Value | Guideline | Compliance |
| Molecular Weight ( g/mol ) | 461.91 | < 500 | Yes |
| Hydrogen Bond Donors | 3 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 7 | ≤ 10 | Yes |
| LogP (Octanol/Water) | 4.23 | ≤ 5 | Yes |
| Number of Violations | 0 | 0-1 | Yes |
Note: The data presented is for a related compound, 7-amino-N-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide (14e), to illustrate the application of these predictive methods. johnshopkins.edu
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of a molecule. These methods are used to calculate properties such as charge distribution, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO) modern-journals.comgazi.edu.tr.
For this compound, which bears a 4-methoxyphenyl (B3050149) substituent, DFT and Time-Dependent DFT (TD-DFT) calculations have been employed to analyze its electronic properties rsc.org. These studies revealed that the pyrazolo[1,5-a]pyrimidine core possesses a π-amphoteric character, meaning it has both π-electron-donating and π-electron-accepting properties. The nature of the substituent at position 7 significantly influences the electronic behavior. The electron-donating 4-methoxyphenyl group in compound 4e enhances both absorption and emission intensities by promoting intramolecular charge transfer (ICT) rsc.org. Calculations of the change in dipole moment upon electronic excitation (Δμ) for compound 4e further confirm a significant charge redistribution, which is fundamental to its photophysical properties and can also influence its interactions with biological targets rsc.org. This detailed electronic information is invaluable for understanding the molecule's intrinsic reactivity and for designing derivatives with tailored electronic and photophysical characteristics.
Molecular Dynamics Simulations for Conformational Analysis and Receptor Dynamics
Molecular dynamics (MD) simulations have emerged as a powerful computational tool in the study of pyrazolo[1,5-a]pyrimidine derivatives, offering deep insights into their conformational flexibility and dynamic interactions with biological receptors. These simulations, by modeling the atomic-level movements of the compound and its receptor target over time, provide a dynamic picture that complements the static information obtained from molecular docking studies. This section will delve into the application of MD simulations for elucidating the conformational landscape of pyrazolo[1,5-a]pyrimidine compounds and the dynamics of their engagement with protein targets.
Conformational Analysis
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. MD simulations allow for the exploration of the accessible conformational states of pyrazolo[1,5-a]pyrimidine derivatives in different environments, such as in solution or within a protein's binding pocket. By simulating the molecule's movements over nanoseconds or even microseconds, researchers can identify low-energy, stable conformations that are likely to be biologically relevant.
For instance, studies on pyrazolo[1,5-a]pyrimidine-based inhibitors of cyclin-dependent kinase 2 (CDK2) have utilized MD simulations to demonstrate that these derivatives can adopt a stable "flying bat" conformation within the ATP binding cleft. nih.gov This specific conformation is stabilized through a network of hydrogen bonds and hydrophobic interactions with the surrounding amino acid residues. nih.gov The conformational stability of different pyrazolo[3,4-d]pyrimidine derivatives has also been investigated, revealing distinct molecular arrangements influenced by molecular packing in crystal structures. mdpi.com
Receptor Dynamics and Binding Stability
A critical aspect of drug discovery is understanding how a ligand affects the dynamics of its target receptor and the stability of the resulting complex. MD simulations are instrumental in this regard, providing detailed information on the fluctuations of the protein and the ligand, as well as the persistence of key intermolecular interactions over the simulation time.
In the context of pyrazolo[1,5-a]pyrimidine research, MD simulations have been employed to assess the stability of the ligand-protein complex after docking. A common metric used is the root-mean-square deviation (RMSD) of the atomic positions, which indicates how much the system has diverged from its initial docked pose. A stable RMSD trajectory over the simulation period suggests a stable binding mode. For example, MD simulations performed on pyrazolo[3,4-d]pyrimidine compounds docked with a DNA duplex showed that the complex remained stable throughout the 10.0 ns simulation, indicating that these compounds could be effective major groove binders. ingentaconnect.com
Furthermore, MD simulations can reveal the dynamic nature of the interactions between the pyrazolo[1,5-a]pyrimidine scaffold and the receptor. Hydrogen bonds, hydrophobic contacts, and water-mediated interactions can be monitored throughout the simulation to determine their strength and occupancy. This information is crucial for understanding the key determinants of binding affinity and for guiding the rational design of more potent and selective inhibitors. Studies on pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase (COX) inhibitors have utilized molecular modeling to understand their binding modes within the active sites of COX-1 and COX-2. nih.gov
The following interactive table summarizes typical findings from molecular dynamics simulations on pyrazolo[1,5-a]pyrimidine derivatives interacting with various biological targets.
| Target Receptor | Key Findings from MD Simulations | Observed Interactions |
| Cyclin-Dependent Kinase 2 (CDK2) | Stable "flying bat" conformation of the ligand within the ATP binding site. nih.gov | Hydrogen bonds, hydrophobic contacts. nih.gov |
| Cyclooxygenase (COX) Enzymes | Selective inhibitory activity on COX-2. | Not explicitly detailed in the provided search results. |
| DNA Duplex | Stable binding within the major groove of DNA. ingentaconnect.com | Hydrogen bonding interactions with both strands of DNA. ingentaconnect.com |
| Adenosine Receptors | The pyrazolo-triazolo-pyrimidine scaffold participates in pi-pi stacking. | Bidentate hydrogen bond with N253, T-shaped pi-pi interaction with H250. nih.gov |
Advanced Research Perspectives and Future Directions for Pyrazolo 1,5 a Pyrimidine 4e
Rational Design of Next-Generation Pyrazolo[1,5-a]pyrimidine (B1248293) 4e Analogs with Enhanced Biological Profiles
The rational design of new Pyrazolo[1,5-a]pyrimidine 4e analogs is a key strategy for enhancing their biological profiles, including potency, selectivity, and pharmacokinetic properties. This approach relies heavily on understanding the structure-activity relationships (SAR) of the pyrazolo[1,5-a]pyrimidine core. nih.govresearchgate.net
SAR studies have demonstrated that substitutions at various positions on the fused bicyclic ring system significantly influence the compound's interaction with biological targets. nih.gov For instance, modifications at the C3, C5, and C7 positions of the pyrimidine (B1678525) ring, as well as the C2 and C6 positions of the pyrazole (B372694) ring, can dramatically alter a compound's electronic properties, lipophilicity, and molecular conformation. nih.govnih.gov
In the context of protein kinase inhibitors, a major application for this scaffold, the pyrazolo[1,5-a]pyrimidine moiety often acts as an ATP-competitive inhibitor by interacting with the ATP-binding pocket of kinases. nih.govresearchgate.net Specific substitutions are crucial for achieving selectivity and potency. For example, in the development of Tropomyosin Receptor Kinase (Trk) inhibitors, the N1 atom of the pyrazolo[1,5-a]pyrimidine core was found to form a critical hydrogen bond with the Met592 residue in the hinge region of the kinase. mdpi.comnih.gov Further modifications, such as the addition of a morpholine (B109124) group, improved selectivity, while fluorine incorporation enhanced interactions with other key residues. mdpi.com
One study on the photophysical properties of this class of compounds identified this compound as a derivative bearing a 4-methoxyphenyl (B3050149) (4-MeOPh) group, which contributed to its good solid-state emission intensity. rsc.org This highlights how specific aryl substitutions can be rationally selected to tune molecular properties. The design of future analogs can leverage computational tools, such as molecular docking, to predict the binding modes and affinities of novel derivatives with their target proteins, as has been done for designing new anticancer and antimicrobial agents based on this scaffold. nih.govekb.eg
Table 1: Structure-Activity Relationship (SAR) Insights for Pyrazolo[1,5-a]pyrimidine Derivatives
| Target | Scaffold Position | Substitution Effect | Reference |
|---|---|---|---|
| Tropomyosin Receptor Kinase (Trk) | N1 of Pyrazole | Forms essential hydrogen bond with Met592 in the hinge region. | mdpi.comnih.gov |
| Tropomyosin Receptor Kinase (Trk) | Various | Addition of a morpholine group improves selectivity. | mdpi.com |
| Pim-1 Kinase | C5 Position | Critical for potency, particularly for hydrogen bonding interactions. | nih.gov |
| B-cell lymphoma 6 (BCL6) | C3 Position | Nitrile group showed the highest affinity, indicating a key polar interaction. | nih.gov |
Exploration of Novel Biological Targets and Therapeutic Indications for Pyrazolo[1,5-a]pyrimidine Scaffolds
The pyrazolo[1,5-a]pyrimidine framework has demonstrated a remarkable breadth of pharmacological activities, making it a versatile scaffold for drug discovery. bme.hu Derivatives have been investigated for a wide range of therapeutic indications, far beyond a single target class. researchgate.netiaea.org This versatility encourages the exploration of novel biological targets and new therapeutic applications.
Historically, this scaffold is well-known for its effects on the central nervous system, leading to the development of drugs like zaleplon for insomnia and ocinaplon (B1677094) for anxiety. bme.hu However, the majority of recent research has focused on its potential in oncology. benthamdirect.com Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of numerous protein kinases implicated in cancer, such as EGFR, B-Raf, MEK, CDKs, Pim-1, and Trk kinases. nih.govresearchgate.netrsc.org Their ability to act as ATP-competitive inhibitors has driven their development in targeted cancer therapy. nih.govresearchgate.net
Beyond cancer, the scaffold has shown significant promise in treating infectious diseases. Various derivatives have been reported with antibacterial, antifungal, antiviral, and antitubercular properties. bme.huacs.org For example, certain analogs have shown activity against Mycobacterium tuberculosis by interfering with iron homeostasis. acs.org The broad antimicrobial spectrum suggests potential for developing new agents to combat drug-resistant pathogens. nih.gov
Other documented biological activities include anti-inflammatory, analgesic, antihypertensive, and immunomodulatory effects. bme.huresearchgate.net The discovery of a pyrazolo[1,5-a]pyrimidine-based antagonist for the aryl hydrocarbon receptor (AHR) opens up possibilities in immunology and cancer therapy. rsc.org The diverse range of activities underscores the potential of this scaffold to yield novel drugs for a multitude of diseases.
Table 2: Documented Biological Activities and Potential Therapeutic Indications of Pyrazolo[1,5-a]pyrimidine Derivatives
| Therapeutic Area | Specific Activity / Target | Reference |
|---|---|---|
| Oncology | Protein Kinase Inhibition (EGFR, B-Raf, Trk, CDK, Pim-1) | nih.govrsc.org |
| Antiproliferative against various cancer cell lines | nih.goveurjchem.com | |
| Aryl Hydrocarbon Receptor (AHR) Antagonism | rsc.org | |
| Infectious Diseases | Antibacterial, Antifungal, Antimicrobial | nih.govresearchgate.net |
| Antiviral | bme.huresearchgate.net | |
| Antitubercular | acs.org | |
| Neurology / CNS | Sedative, Hypnotic, Anxiolytic | bme.huias.ac.in |
| Inflammation & Immunology | Anti-inflammatory, Immunomodulatory | bme.huresearchgate.net |
Integration of High-Throughput Screening and Combinatorial Chemistry for Compound Discovery
The discovery of novel bioactive pyrazolo[1,5-a]pyrimidine derivatives is greatly accelerated by the integration of high-throughput screening (HTS) and combinatorial chemistry. The pyrazolo[1,5-a]pyrimidine core is considered a "privileged scaffold" precisely because its synthetic accessibility allows for the creation of large, diverse chemical libraries. nih.gov
Combinatorial chemistry enables the rapid synthesis of a multitude of analogs by systematically varying the substituents at different positions of the core structure. acs.org Efficient, multi-component reactions and parallel synthesis strategies have been developed to generate extensive libraries of pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.netacs.org These libraries can then be subjected to HTS against a panel of biological targets to identify initial "hits."
For instance, a high-throughput virtual screening based on a homology model was successfully used to identify a pyrazolo[1,5-a]pyrimidine-based antagonist of the Aryl Hydrocarbon Receptor (AHR), which was subsequently optimized into a potent compound. rsc.org Similarly, screening of compound libraries led to the discovery of derivatives with potent activity against Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. nih.gov
The combination of these technologies allows for a more efficient exploration of the chemical space around the pyrazolo[1,5-a]pyrimidine scaffold. By generating and screening large numbers of diverse compounds, researchers can quickly identify novel structure-activity relationships and discover leads for new therapeutic targets that might not have been found through more traditional, hypothesis-driven approaches. nih.govacs.org
Development of Environmentally Conscious and Efficient Synthetic Methodologies for this compound
Several innovative and eco-friendly synthetic protocols have been reported:
Ultrasonic Irradiation: The use of ultrasound has been shown to promote the synthesis of pyrazolo[1,5-a]pyrimidine derivatives in aqueous media, offering good yields and a greener alternative to conventional heating. bme.hueurjchem.com
Microwave-Assisted Synthesis: Microwave irradiation is a powerful tool that dramatically reduces reaction times, often from hours to minutes, while improving product yields. This technique has been widely applied to the synthesis of this scaffold. nih.govresearchgate.net
Use of Green Solvents: Researchers have replaced traditional volatile organic solvents with more benign alternatives. Polyethylene glycol (PEG-400) and deep eutectic solvents (DES) have been successfully employed as recyclable and non-toxic reaction media, providing excellent yields and simple work-up procedures. ias.ac.in
Catalyst-Assisted Reactions: The use of efficient catalysts, such as KHSO4, can promote reactions in environmentally friendly solvents like aqueous ethanol, enhancing the sustainability of the synthesis. bme.hu
These methods not only reduce the environmental impact of chemical synthesis but also often provide advantages in terms of efficiency and cost-effectiveness, making them highly attractive for both academic research and industrial-scale production of pyrazolo[1,5-a]pyrimidine-based compounds. ias.ac.in
Table 3: Comparison of Green Synthetic Methodologies for Pyrazolo[1,5-a]pyrimidines
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Ultrasonic Irradiation | Use of ultrasound waves in aqueous media. | Environmentally friendly, good yields. | bme.hueurjchem.com |
| Microwave-Assisted Synthesis | Application of microwave energy to heat the reaction. | Drastically reduced reaction times, higher yields, reduced environmental impact. | nih.govresearchgate.net |
| PEG-400 Solvent | Polyethylene glycol (PEG-400) as the reaction medium. | Eco-friendly, clean reaction, excellent yields, shorter reaction time. |
Q & A
Q. What synthetic methodologies are used to prepare Pyrazolo[1,5-a]pyrimidine 4e, and how can reaction conditions be optimized for high yield and purity?
this compound is synthesized via a solvent-free condensation reaction using methyl ketones and excess DMF-DMA under microwave irradiation (160°C, 15 minutes). This method achieves a high yield of 90% with a reaction mass efficiency (RME) of 51% and low raw material cost (1.7 cost/g). Optimization involves adjusting microwave parameters, solvent-free conditions, and stoichiometric ratios of reagents to minimize side reactions and enhance purity .
Q. What analytical techniques are critical for confirming the structural identity and purity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm substituent positions and aromaticity.
- Mass Spectrometry (MS): High-resolution MS to verify molecular weight and fragmentation patterns.
- UV-Vis Spectroscopy: Absorption spectra (e.g., ε = 4,145 M⁻¹ cm⁻¹ in solution) to validate electronic transitions.
- HPLC: Purity assessment via retention time and peak integration.
These methods are essential for distinguishing 4e from structurally similar derivatives .
Advanced Research Questions
Q. How do electron-withdrawing (EWG) and electron-donating groups (EDG) at position 7 influence the photophysical properties of Pyrazolo[1,5-a]pyrimidine derivatives like 4e?
Substituents at position 7 modulate the HOMO-LUMO gap (4.145 eV for 4e) and polarizability (29.94 ų). EDGs enhance π-conjugation, red-shifting absorption (λabs = 349 nm for 4e), while EWGs increase quantum yield (ϕ = 0.27) by reducing non-radiative decay. Experimental data and TD-DFT calculations show that 4e's EDG-substituted coumarin unit enhances Stokes shift (342.0 cm⁻¹) compared to phenyl-substituted analogs .
Q. How do computational approaches like TD-DFT validate the photophysical behavior of this compound?
Time-dependent density functional theory (TD-DFT) predicts dominant HOMO→LUMO transitions (91% contribution) for 4e, aligning with experimental absorption (λexp = 349 nm vs. λcal = 342.0 nm). Discrepancies between computed and observed emission (e.g., for 4f) highlight limitations in modeling solvent effects and excited-state relaxation. Such analyses guide rational design of fluorophores with tailored optical properties .
Q. How does the green chemistry efficiency of synthesizing 4e compare to traditional fluorophores like BODIPY?
4e exhibits superior green metrics:
Q. What structure-activity relationship (SAR) trends guide the design of Pyrazolo[1,5-a]pyrimidine derivatives for anticancer applications?
SAR studies reveal:
- Substituent Position: Chlorine at the aryl meta-position (e.g., 4-Cl-C6H4) enhances cytotoxicity against HCT116 (colon) and PC-3 (prostate) cell lines.
- Electronic Effects: EDGs improve membrane permeability, while EWGs enhance target binding (e.g., kinase inhibition).
Although 4e's specific activity is not reported, its structural features align with active analogs, suggesting potential for optimization .
Q. How does the solid-state luminescence of 4e compare to its solution-phase behavior, and what factors drive these differences?
In solution, 4e shows moderate quantum yield (ϕ = 0.27), but solid-state aggregation may quench or enhance emission depending on crystallinity. Computational models (e.g., dihedral angles ≈35.9°) predict restricted intramolecular rotation in the solid state, which could reduce non-radiative decay. Experimental validation requires powder XRD and emission lifetime analysis .
Q. What role does the pyrazolo[1,5-a]pyrimidine core play in receptor binding, and could 4e act as a sigma ligand?
The rigid bicyclic core mimics purine scaffolds, enabling interactions with adenosine receptors and sigma proteins. While 4e's receptor affinity is unconfirmed, structurally related derivatives in patents demonstrate sigma-ligand activity, suggesting potential for neurological applications. Competitive binding assays or molecular docking would clarify 4e's pharmacological profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
